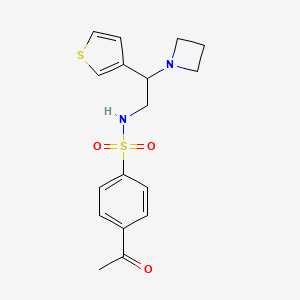
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride is an intricate organic compound noted for its potential applications in various scientific disciplines, particularly due to its unique structural features and biochemical properties. The presence of the adamantane core imparts significant hydrophobicity and rigidity to the molecule, influencing its interactions at the molecular level.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride typically involves multi-step organic reactions starting with the functionalization of adamantane. Key steps include:
Introduction of an Amino Group: : The adamantane core undergoes substitution reactions to introduce an amino group.
Acetylation: : This is followed by the acetylation of the amino group to form an amide linkage.
Hydroxyethylation: : The final step involves the addition of the 2-hydroxyethyl group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production might employ high-yielding catalytic processes to enhance the efficiency of each reaction step. Typical methods include solvent extraction, crystallization, and recrystallization to purify the compound to the desired level of purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the hydroxyethyl group.
Reduction: : Reduction reactions can target the amide bond, altering its structure.
Substitution: : The adamantane core is particularly susceptible to substitution reactions.
Common Reagents and Conditions
Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used for reduction.
Substitution: : Typically involves halogenating agents like thionyl chloride for effective substitution.
Major Products
The reactions yield various intermediate products depending on the reaction conditions and reagents used, often forming derivatives with modified functional groups that could be used for further applications or research.
科学的研究の応用
Chemistry
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.
Biology
In biological research, the compound is utilized for its bioactive properties, often investigated for potential therapeutic uses.
Medicine
The compound's unique structure allows it to be explored for potential pharmacological activities, particularly in drug development.
Industry
Industrially, its robust chemical properties make it suitable for incorporation in the manufacture of specialty chemicals and materials.
作用機序
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride exerts its effects primarily through interactions with specific molecular targets such as receptors or enzymes. The adamantane core provides stability and enhances lipophilicity, facilitating membrane permeability and subsequent binding to its target sites. This interaction can influence various biochemical pathways, making it a compound of interest in pharmacodynamics studies.
類似化合物との比較
Similar Compounds
Amantadine: : Another adamantane derivative known for its antiviral and antiparkinsonian properties.
Memantine: : Used in the treatment of Alzheimer's disease, sharing the adamantane core with slight variations in the side chains.
Uniqueness
Feel free to dive deeper into any section!
特性
IUPAC Name |
N-(2-adamantyl)-2-[2-hydroxyethyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-17(2-3-18)9-14(19)16-15-12-5-10-4-11(7-12)8-13(15)6-10;/h10-13,15,18H,2-9H2,1H3,(H,16,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQXIONOTXABLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)

![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)
![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)



![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)


![Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B2359103.png)
